molecular formula C19H16N2O3 B10896110 3-(Furan-2-ylmethyl)-2-(2-hydroxyphenyl)-1,2-dihydroquinazolin-4-one

3-(Furan-2-ylmethyl)-2-(2-hydroxyphenyl)-1,2-dihydroquinazolin-4-one

Cat. No.: B10896110
M. Wt: 320.3 g/mol
InChI Key: NFXIBJVSCBTWDW-UHFFFAOYSA-N
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Description

3-(2-furylmethyl)-2-(2-hydroxyphenyl)-2,3-dihydro-4(1H)-quinazolinone is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core, a hydroxyphenyl group, and a furylmethyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-furylmethyl)-2-(2-hydroxyphenyl)-2,3-dihydro-4(1H)-quinazolinone typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzamide with furfural in the presence of an acid catalyst, followed by cyclization and subsequent functional group modifications. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for temperature, pressure, and pH monitoring ensures consistency and efficiency in the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-(2-furylmethyl)-2-(2-hydroxyphenyl)-2,3-dihydro-4(1H)-quinazolinone can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced to modify the quinazolinone core.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can lead to dihydro derivatives.

Scientific Research Applications

3-(2-furylmethyl)-2-(2-hydroxyphenyl)-2,3-dihydro-4(1H)-quinazolinone has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-furylmethyl)-2-(2-hydroxyphenyl)-2,3-dihydro-4(1H)-quinazolinone involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with biological macromolecules, while the quinazolinone core may interact with enzymes or receptors, modulating their activity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-hydroxyphenyl)-4(3H)-quinazolinone
  • 3-(2-furylmethyl)-4(3H)-quinazolinone
  • 2-(2-hydroxyphenyl)-3-methyl-4(3H)-quinazolinone

Uniqueness

3-(2-furylmethyl)-2-(2-hydroxyphenyl)-2,3-dihydro-4(1H)-quinazolinone is unique due to the presence of both the hydroxyphenyl and furylmethyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H16N2O3

Molecular Weight

320.3 g/mol

IUPAC Name

3-(furan-2-ylmethyl)-2-(2-hydroxyphenyl)-1,2-dihydroquinazolin-4-one

InChI

InChI=1S/C19H16N2O3/c22-17-10-4-2-8-15(17)18-20-16-9-3-1-7-14(16)19(23)21(18)12-13-6-5-11-24-13/h1-11,18,20,22H,12H2

InChI Key

NFXIBJVSCBTWDW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2NC3=CC=CC=C3C(=O)N2CC4=CC=CO4)O

Origin of Product

United States

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